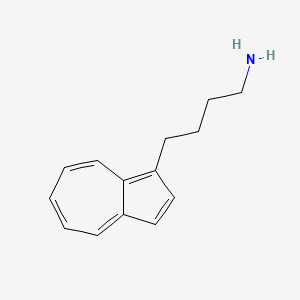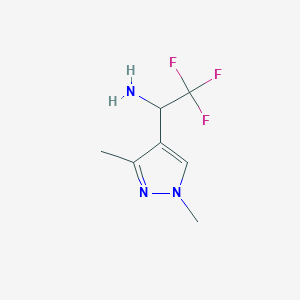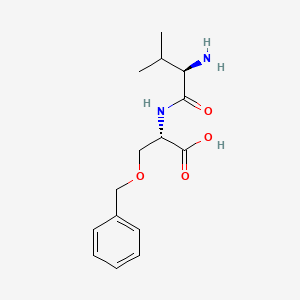
4-(Azulen-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azulen-1-yl)butan-1-amine is an organic compound that features an azulene moiety attached to a butan-1-amine chain. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to the compound, making it of interest in various fields of research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azulen-1-yl)butan-1-amine typically involves the functionalization of azulene at the 1-position, followed by the introduction of the butan-1-amine chain. One common method involves the electrophilic substitution of azulene with a suitable electrophile, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong electrophilic reagents and controlled temperatures to ensure the desired substitution occurs at the 1-position of azulene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azulen-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the azulene moiety or the amine group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the azulene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution might use amines or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azulene oxides, while substitution reactions could introduce various functional groups into the azulene ring .
Aplicaciones Científicas De Investigación
4-(Azulen-1-yl)butan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Azulen-1-yl)butan-1-amine involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making the compound of interest in medical research.
Comparación Con Compuestos Similares
Similar Compounds
1-Azulenylmethanamine: Similar structure but with a methanamine chain instead of butan-1-amine.
4-(Azulen-1-yl)butanoic acid: Features a carboxylic acid group instead of an amine.
Azulen-1-ylmethylamine: Another azulene derivative with a different alkyl chain.
Uniqueness
4-(Azulen-1-yl)butan-1-amine is unique due to its specific combination of the azulene moiety and the butan-1-amine chain. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific electronic characteristics and reactivity .
Propiedades
Número CAS |
919788-25-3 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-azulen-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2 |
Clave InChI |
GCWYTGUWOPNTAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)

![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)




